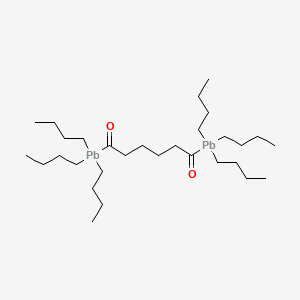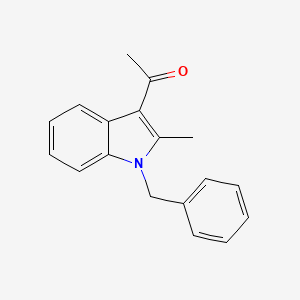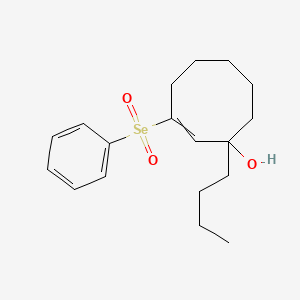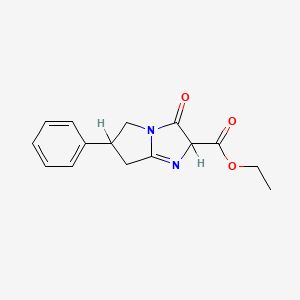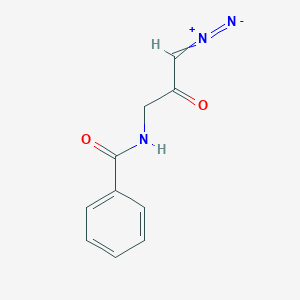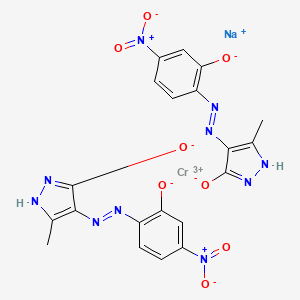![molecular formula C7H7Br2NO B14441958 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile CAS No. 75961-80-7](/img/structure/B14441958.png)
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-7-oxabicyclo[410]heptane-1-carbonitrile is a chemical compound with the molecular formula C7H7Br2NO It is a member of the oxabicycloheptane family, characterized by a bicyclic structure containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile typically involves the bromination of 7-oxabicyclo[4.1.0]heptane derivatives. One common method is the reaction of 7-oxabicyclo[4.1.0]heptane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 3,4-dihydroxy-7-oxabicyclo[4.1.0]heptane-1-carbonitrile using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: 3,4-Dihydroxy-7-oxabicyclo[4.1.0]heptane-1-carbonitrile.
Reduction: 3,4-Dihydroxy-7-oxabicyclo[4.1.0]heptane-1-carbonitrile.
Oxidation: 3,4-Dicarboxy-7-oxabicyclo[4.1.0]heptane-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the bromine atoms can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A parent compound with similar structural features but lacking the bromine and nitrile groups.
3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane: A methylated derivative with similar reactivity.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring but different ring size and substitution pattern.
Uniqueness
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential biological activity. Its bicyclic structure also provides rigidity, making it a valuable scaffold for designing new molecules with specific properties .
Eigenschaften
CAS-Nummer |
75961-80-7 |
|---|---|
Molekularformel |
C7H7Br2NO |
Molekulargewicht |
280.94 g/mol |
IUPAC-Name |
3,4-dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile |
InChI |
InChI=1S/C7H7Br2NO/c8-4-1-6-7(3-10,11-6)2-5(4)9/h4-6H,1-2H2 |
InChI-Schlüssel |
RXRSJVAPVXUWST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC2(C1O2)C#N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


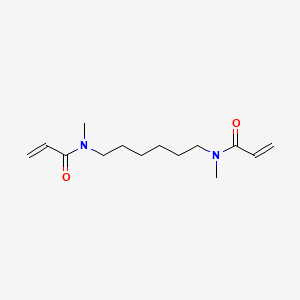
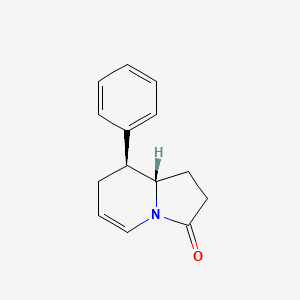
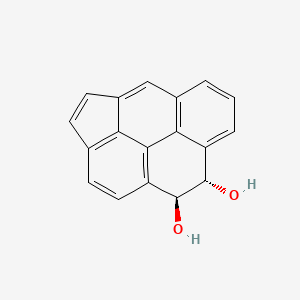
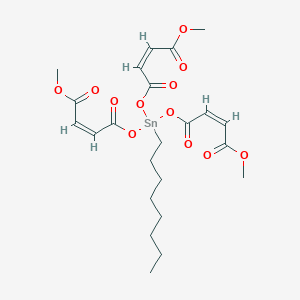
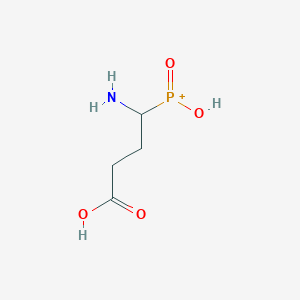
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
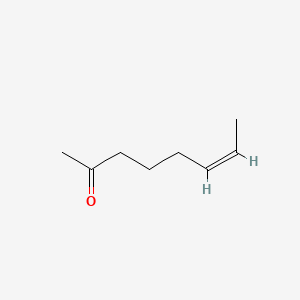
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
